molecular formula C20H22ClFN2O3S B11327392 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide

Cat. No.: B11327392
M. Wt: 424.9 g/mol
InChI Key: NGKKDZYWFYQYFT-UHFFFAOYSA-N
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Description

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(4-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a carboxamide group, a chlorofluorophenyl group, and a methanesulfonyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.

Properties

Molecular Formula

C20H22ClFN2O3S

Molecular Weight

424.9 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C20H22ClFN2O3S/c1-14-5-7-16(8-6-14)23-20(25)15-9-11-24(12-10-15)28(26,27)13-17-18(21)3-2-4-19(17)22/h2-8,15H,9-13H2,1H3,(H,23,25)

InChI Key

NGKKDZYWFYQYFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(4-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Carboxamide Group: This step often involves the reaction of the piperidine derivative with a carboxylic acid derivative under amide bond-forming conditions.

    Attachment of the Chlorofluorophenyl Group: This can be done via nucleophilic substitution reactions.

    Addition of the Methanesulfonyl Group: This step typically involves sulfonylation reactions using methanesulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(4-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: The chlorofluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(4-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(4-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE: shares similarities with other sulfonyl piperidine derivatives, such as:

Uniqueness

The uniqueness of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(4-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to similar compounds. This makes it a valuable molecule for further research and development.

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